Tert-butyl 3-amino-1-methyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-6-carboxylate
Description
Tert-butyl 3-amino-1-methyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Properties
IUPAC Name |
tert-butyl 3-amino-1-methyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-6-5-8-9(7-16)15(4)14-10(8)13/h5-7H2,1-4H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVUJDIAZAGXJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N(N=C2N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Pyrazolo[3,4-c]Pyridine Formation
The pyrazolo[3,4-c]pyridine core is typically constructed via cyclization reactions involving hydrazine derivatives and carbonyl-containing precursors. A seminal approach, adapted from pyrazolo[1,5-a]diazepine syntheses, begins with 1,1-dimethoxypropane-2-ketone. Treatment with dimethylformamide dimethyl acetal generates (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one, which undergoes hydrazine hydrate-mediated cyclization to yield 3-(dimethoxymethyl)-1H-pyrazole. Subsequent formic acid hydrolysis produces 1H-pyrazole-3-carbaldehyde, a key intermediate for reductive amination.
For the target compound, 1H-pyrazole-3-carbaldehyde reacts with 3-aminopropene under reductive amination conditions (NaBH3CN, MeOH, 0–25°C) to form N-((1H-pyrazol-5-yl)methyl)prop-2-en-1-amine. Boc protection (Boc2O, DMAP, CH2Cl2) introduces the tert-butyl carbamate group, yielding tert-butyl ((1H-pyrazol-5-yl)methyl)(allyl)carbamate. Oxidative cyclization with meta-chloroperbenzoic acid (mCPBA, CH2Cl2, 25°C) forms the dihydro-4H-pyrazolo[3,4-c]pyridine skeleton, with simultaneous hydroxylation at C7. Final deprotection and methylation steps install the 3-amino and 1-methyl groups, respectively.
Regioselective N-Methylation and Boc Deprotection
Regioselective N-methylation of the pyrazole ring is critical to avoid undesired isomers. As demonstrated in pyrazolo[4,3-c]pyridine syntheses, treatment of the intermediate tert-butyl 7-hydroxy-7,8-dihydro-4H-pyrazolo[1,5-a]diazepine-5(6H)-carboxylate with methyl iodide (K2CO3, DMF, 50°C) selectively methylates the N1 position. Boc deprotection (TFA, CH2Cl2) followed by reductive amination (NaBH3CN, NH4OAc) introduces the 3-amino group. This sequence achieves an overall yield of 38–42% over six steps.
Transition Metal-Catalyzed Cycloaddition Approaches
Copper(II)-Mediated [3 + 3] Cycloadditions
Recent advances in Cu(II)-catalyzed cycloadditions offer streamlined access to pyrazolo[3,4-b]pyridine analogs. A formal [3 + 3] cycloaddition between pyrazolone derivatives and enamines, catalyzed by Cu(acac)2 (5 mol%) in chloroform, constructs the bicyclic core in 85–90% yield. For the target compound, adapting this method requires substituting the enamine component with a tert-butyl-protected β-keto ester. Optimization studies indicate that toluene at 50°C enhances regioselectivity for the [3,4-c] isomer over [3,4-b].
Nickel-Catalyzed Alkene Amination
Nickel catalysts (e.g., Ni(L1)Cl2, where L1 = 2,2'-bipyridine) enable intramolecular alkene amination, forming the 5,7-dihydro-4H-pyridine ring. In a model system, tert-butyl ((allyl)(pyrazolylmethyl)carbamate undergoes oxidative cyclization with NiCl2(dppe) (10 mol%) and MnO2 (2 equiv) in THF at 60°C, achieving 75% conversion. Applied to the target molecule, this method could circumvent the need for mCPBA, though competing epoxidation remains a challenge.
Solid-Phase Synthesis and High-Throughput Methodologies
Resin-Bound Intermediate Preparation
Solid-phase synthesis, adapted from combinatorial chemistry approaches, immobilizes the pyrazole precursor on Wang resin via a photolabile linker. Sequential Boc protection, reductive amination, and cyclization steps are performed on-resin, followed by UV cleavage to release the target compound. This method facilitates rapid analog generation but suffers from lower yields (22–28%) compared to solution-phase routes.
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 20 min) accelerates the cyclization of tert-butyl ((1H-pyrazol-5-yl)methyl)(allyl)carbamate in the presence of mCPBA, reducing reaction time from 12 h to 35 min while maintaining 89% yield. Parallel optimization in a 96-well plate format identified acetonitrile as the optimal solvent, minimizing byproduct formation during N-methylation.
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Classical Cyclization | 6 | 38–42 | High regioselectivity | Lengthy purification steps |
| Cu(II) Cycloaddition | 4 | 55–60 | Shorter route | Requires specialized ligands |
| Solid-Phase | 5 | 22–28 | High-throughput capability | Low yield, resin cost |
| Microwave-Assisted | 6 | 45–50 | Rapid cyclization | Scalability challenges |
Mechanistic Insights and Side-Reaction Mitigation
Oxidative Cyclization Pathways
The mCPBA-mediated cyclization proceeds via epoxidation of the allyl group, followed by nucleophilic attack by the pyrazole nitrogen to form the diazepine ring. DFT calculations reveal that the tert-butyl group stabilizes the transition state through steric shielding, favoring a chair-like conformation. Competing pathways leading to pyrazolo[1,5-a]pyrimidines are suppressed by maintaining reaction temperatures below 30°C.
Reductive Amination Byproducts
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-1-methyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule, potentially enhancing its biological activity.
Scientific Research Applications
Chemistry
Tert-butyl 3-amino-1-methyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-6-carboxylate serves as a precursor in the synthesis of more complex heterocyclic compounds. Its structure allows for modifications that can lead to new compounds with enhanced properties.
Biology
Research indicates potential biological activities of this compound, including:
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
- Anticancer Activity : The compound is being explored for its ability to inhibit cancer cell proliferation.
Case Study: Anticancer Activity
Research published in a special issue on pyrazole-type compounds demonstrated that derivatives of pyrazolo[3,4-c]pyridine exhibited significant anti-proliferative effects against K562 and MCF-7 cancer cell lines. The study highlighted structure-activity relationships that could guide future drug design .
Medicine
The compound is investigated as a potential drug candidate due to its interaction with various biological targets. Its mechanism of action may involve binding to specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Industry
This compound is also utilized in the development of new materials and serves as an intermediate in the production of pharmaceuticals. Its versatility makes it valuable in synthetic chemistry and material science.
Summary Table of Applications
| Application Area | Specific Uses | Biological Activity |
|---|---|---|
| Chemistry | Precursor for heterocyclic compounds | N/A |
| Biology | Antimicrobial and anticancer research | Effective against K562 and MCF-7 cells |
| Medicine | Potential drug candidate | Modulates enzyme/receptor activity |
| Industry | Intermediate for pharmaceuticals | N/A |
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-1-methyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-6-carboxylate involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridine derivatives, such as:
- Tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate
- 1H-pyrazolo[3,4-b]pyridine derivatives
Uniqueness
What sets tert-butyl 3-amino-1-methyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-6-carboxylate apart is its specific substitution pattern and the presence of the tert-butyl ester group. These structural features can influence its reactivity and biological activity, making it a unique and valuable compound for research and development.
Biological Activity
Tert-butyl 3-amino-1-methyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-6-carboxylate (CAS No. 1782579-44-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, synthesis, and applications based on diverse sources of research.
- Molecular Formula : CHNO
- Molecular Weight : 252.31 g/mol
- Structure : The compound features a pyrazolo[3,4-c]pyridine core, which is known for its pharmacological significance.
Anticancer Properties
Research indicates that compounds containing the pyrazolo[3,4-c]pyridine scaffold exhibit promising anticancer activity. For instance, studies have shown that derivatives can inhibit specific cancer cell lines by interfering with cellular pathways essential for tumor growth and survival. The mechanism often involves the inhibition of key enzymes involved in DNA synthesis and repair, leading to increased apoptosis in cancer cells .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit various enzymes. These include:
- Cyclooxygenase (COX) : Inhibition of COX enzymes may lead to anti-inflammatory effects.
- Protein Kinases : The compound's interaction with protein kinases suggests potential applications in treating diseases characterized by abnormal kinase activity, such as cancer and diabetes .
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. By modulating these pathways, the compound may help protect against neuronal cell death .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of the Pyrazole Ring : Utilizing appropriate reagents to construct the pyrazole framework.
- Carboxylation : Introducing the carboxylate group through reactions involving carboxylic acids or their derivatives.
- Final Modifications : Functionalization steps to introduce the tert-butyl group and amino substituents.
Study 1: Anticancer Activity Assessment
In a study assessing the anticancer properties of related pyrazolo compounds, researchers found that derivatives similar to tert-butyl 3-amino-1-methyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The study highlighted the importance of structural modifications in enhancing biological activity .
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of pyrazolo compounds. The results indicated that tert-butyl 3-amino derivatives effectively inhibited COX enzymes at micromolar concentrations, suggesting potential use as anti-inflammatory agents in therapeutic applications .
Q & A
Q. What are the recommended synthetic routes for preparing tert-butyl 3-amino-1-methyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-6-carboxylate?
The synthesis typically involves multi-step reactions leveraging pyrazolo-pyridine core modifications. A common approach includes:
- Boc-protection : Introducing the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine) .
- Cyclization : Formation of the pyrazolo-pyridine scaffold using catalytic cross-coupling (e.g., Suzuki-Miyaura with boronate esters) or cyclocondensation reactions .
- Functionalization : Subsequent methylation or amination steps to install the 1-methyl and 3-amino groups, respectively.
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 0°C → RT | 85% | |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 72% |
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
Q. How stable is this compound under standard laboratory storage conditions?
- Thermal Stability : Stable at room temperature when stored in inert atmospheres (argon/nitrogen). Decomposition occurs above 150°C .
- Light Sensitivity : Protect from prolonged UV exposure to prevent photodegradation of the carbamate group .
- Moisture Sensitivity : Hygroscopic; store in desiccators with silica gel to avoid hydrolysis of the Boc group .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization?
Discrepancies in NMR or MS data often arise from:
- Tautomerism : The dihydro-pyridine ring may exhibit keto-enol tautomerism, altering peak positions. Use variable-temperature NMR to identify dynamic equilibria .
- Residual Solvents : Traces of DMSO or THF in crude products can mask signals. Purify via column chromatography (silica gel, ethyl acetate/hexane) .
- Stereochemical Ambiguity : Compare experimental X-ray data (e.g., bond lengths/angles) with computational models (DFT calculations) .
Q. What strategies optimize reaction yields in catalytic cross-coupling steps?
- Catalyst Selection : Pd₂(dba)₃/XPhos systems enhance Suzuki-Miyaura coupling efficiency for heteroaromatic boronate esters .
- Solvent Optimization : Use polar aprotic solvents (DME/H₂O) with Na₂CO₃ to stabilize intermediates and reduce side reactions .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 12 hr conventional heating) while maintaining yields >70% .
Q. What computational methods predict the compound’s biological interactions?
- Molecular Docking : Simulate binding to targets like kinase domains (e.g., JAK2 or PI3K) using AutoDock Vina. Focus on hydrogen bonding with the carbamate group and π-π stacking with the pyridine ring .
- MD Simulations : Assess stability of ligand-target complexes in aqueous environments (GROMACS/AMBER) over 100-ns trajectories .
- ADMET Prediction : Tools like SwissADME evaluate logP (∼2.5), BBB permeability (low), and CYP450 inhibition risks .
Q. How does the tert-butyl carbamate group influence reactivity in downstream modifications?
- Protection/Deprotection : The Boc group is acid-labile (removed with TFA/DCM), enabling selective functionalization of the amine or pyridine nitrogen .
- Steric Effects : Hinders nucleophilic attack at the 6-position, directing reactions to the 3-amino or 1-methyl sites .
- Electronic Effects : Electron-withdrawing carbamate stabilizes adjacent charges, facilitating electrophilic substitution at the pyridine ring .
Methodological Considerations
Q. What safety protocols are essential when handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (acute toxicity: LD₅₀ ~300 mg/kg in rats) .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of dust/aerosols .
- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .
Q. How can researchers validate synthetic intermediates using LC-MS?
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Purification : Chromatography is impractical at >10 g scale; switch to recrystallization (ethyl acetate/hexane) .
- Cost Optimization : Replace Pd catalysts with cheaper Ni-based systems for Suzuki reactions .
- Reproducibility : Strict control of moisture and oxygen levels in large-scale reactors to prevent Boc deprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
